N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride
Description
N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride is a small-molecule compound featuring a 2,3-dihydro-1-benzothiophene core substituted with a methyl group at position 6. The carboxamide moiety at position 2 is further functionalized with an N-benzyl group and an N-(2-aminoethyl) side chain, providing both lipophilic and basic properties. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.ClH/c1-14-7-8-16-12-18(23-17(16)11-14)19(22)21(10-9-20)13-15-5-3-2-4-6-15;/h2-8,11,18H,9-10,12-13,20H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUYRRQFQVISBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(S2)C(=O)N(CCN)CC3=CC=CC=C3)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Aminoethyl Group: This step often involves nucleophilic substitution reactions where an aminoethyl group is introduced to the benzothiophene core.
Benzylation: The benzyl group is introduced through alkylation reactions using benzyl halides.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Core Heterocyclic Variations
The 2,3-dihydro-1-benzothiophene core distinguishes the target compound from analogs with alternative heterocyclic systems:
Key Insights :
Substituent and Functional Group Variations
Substituents critically influence pharmacological properties:
Key Insights :
- Aminoethyl vs.
- Methyl vs. Ethyl : The 6-methyl group in the target compound reduces steric hindrance compared to 6-ethyl analogs (), possibly favoring tighter binding .
Biological Activity
N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article discusses the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which features a benzothiophene core. Its molecular formula is , indicating the presence of nitrogen and sulfur atoms that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, which includes compounds structurally similar to N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride. These compounds have shown activity against various cancer cell lines through mechanisms such as inhibiting key kinases involved in tumor growth.
Key Findings:
- A study demonstrated that 2-aminobenzothiazole derivatives exhibited potent inhibitory effects on CSF1R kinase with IC50 values as low as 1.4 nM, indicating strong potential for targeting tumor-related pathways .
- Another research indicated that certain derivatives could reduce tumor growth significantly in xenograft models, showcasing their effectiveness in vivo .
| Compound | Target Kinase | IC50 (nM) | Effect on Tumor Growth |
|---|---|---|---|
| 2-Aminobenzothiazole | CSF1R | 1.4 | 62% reduction at 200 mg/kg |
| Benzothiophene Derivative | EGFR | 54.0 | Moderate suppression in cell lines |
Antimicrobial Activity
In addition to anticancer properties, benzothiazole compounds have been reported to possess antimicrobial activities. The structural features that contribute to these effects include the ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Research Insights:
- Compounds with similar structures have been tested against various bacterial strains and demonstrated significant antibacterial activity, suggesting that N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride may exhibit similar properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cancer cells. The presence of the amino and benzyl groups enhances binding affinity and selectivity towards these targets.
Mechanistic Studies:
- Computational modeling has shown that the compound can form hydrogen bonds with critical residues in target proteins, which may stabilize its binding and enhance inhibitory effects .
Case Studies
Several case studies have been documented where benzothiazole derivatives were tested for their biological activities:
- Study on Tumor Models : In a controlled experiment using PANC02 tumors, treatment with a derivative similar to N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene resulted in a marked decrease in tumor size and macrophage infiltration .
- Antibacterial Testing : A series of benzothiazole derivatives were evaluated against common pathogens, showing promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .
Q & A
Q. How can experimental design be optimized for high-throughput crystallography or pharmacological screening?
- Methodological Answer : Implement automation via robotic crystallization (e.g., Mosquito® LCP) and fragment-based screening. For pharmacological assays, use design-of-experiments (DoE) to vary substituents (e.g., benzyl groups) and assess structure-activity relationships (SAR). Pipeline integration (e.g., SHELXC/D/E for phasing, Phenix for refinement) accelerates structural determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
